SU-154

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

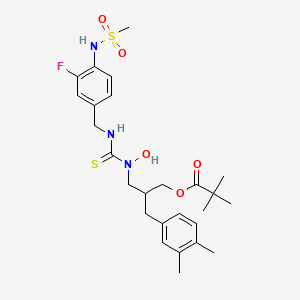

[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36FN3O5S2/c1-17-7-8-19(11-18(17)2)12-21(16-35-24(31)26(3,4)5)15-30(32)25(36)28-14-20-9-10-23(22(27)13-20)29-37(6,33)34/h7-11,13,21,29,32H,12,14-16H2,1-6H3,(H,28,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSDSTPGUUFZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CN(C(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)O)COC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431759 | |

| Record name | [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681810-30-0 | |

| Record name | [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Identity of SU-154: A Case of Mistaken Identity and a Foray into Immune Signaling

Initial investigations into the mechanism of action for a compound designated "SU-154" have yielded no specific results for a therapeutic agent or chemical entity under this identifier. Extensive database searches and literature reviews did not uncover any registered drug, experimental compound, or biological inhibitor with the "this compound" designation. This suggests that "this compound" may be an internal, non-standardized, or potentially erroneous identifier.

While the direct query for "this compound" proved inconclusive, our broader search strategy surfaced a biologically significant molecule with a similar designation: CD154 , also known as CD40 ligand (CD40L). It is plausible that "this compound" could be a misinterpretation or a typographical error related to this important immune modulator. CD154 is a transmembrane protein primarily expressed on activated T cells and plays a crucial role in both humoral and cellular immunity.

The CD40-CD154 Signaling Axis: A Key Regulator of Immune Responses

The interaction between CD154 on T cells and its receptor, CD40, on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells, is a cornerstone of the adaptive immune response. This signaling pathway is integral for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of memory B cells.

A defect in the gene encoding CD154 leads to Hyper-IgM syndrome, a primary immunodeficiency characterized by recurrent infections and high levels of IgM antibodies, but low levels of other immunoglobulin isotypes.[1]

The critical role of the CD40-CD154 pathway in immune activation has made it a significant target for therapeutic intervention in autoimmune diseases and transplantation. Blockade of this pathway has been explored as a means to induce immune tolerance.

Therapeutic Inhibition of the CD40-CD154 Pathway

Both monoclonal antibodies and small molecule inhibitors have been developed to target the CD40-CD154 interaction. Antibodies targeting CD154, such as hu5c8 and IDEC-131, have demonstrated efficacy in preclinical transplant models.[2] However, clinical development of some anti-CD154 antibodies was halted due to thromboembolic complications, thought to be related to the expression of CD154 on platelets.[3]

This has spurred interest in the development of small molecule inhibitors that could offer a more favorable safety profile.[3] One such small molecule, BIO8898, has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 of approximately 25 μM.[3] X-ray crystallography studies revealed that BIO8898 binds to a site deep within the interface of the CD40L trimer, disrupting its structure and function.[3]

Signaling Pathway of CD40-CD154 Interaction

The binding of CD154 on an activated T helper cell to CD40 on an antigen-presenting cell initiates a downstream signaling cascade within the APC, leading to its activation.

References

The Discovery and Synthesis of SU5416: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5416, also known as Semaxanib, is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase family. Its discovery was a significant milestone in the development of anti-angiogenic therapies for the treatment of cancer and other diseases characterized by excessive blood vessel formation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of SU5416, with a focus on the experimental methodologies and key quantitative data that have defined its preclinical and clinical development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, most notably cancer. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in regulating angiogenesis. Consequently, inhibiting this pathway has emerged as a key therapeutic strategy. SU5416 was developed by Sugen, Inc. as a small molecule inhibitor targeting the ATP-binding site of VEGF receptors, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Discovery of SU5416

The discovery of SU5416 was a result of a targeted drug discovery program aimed at identifying potent and selective inhibitors of the Flk-1/KDR (VEGFR-2) receptor tyrosine kinase. A high-throughput screening campaign of diverse chemical libraries was initiated, followed by structure-activity relationship (SAR) studies to optimize the lead compounds for potency, selectivity, and pharmacokinetic properties.

Lead Identification and Optimization

The initial lead compounds were identified based on their ability to inhibit the autophosphorylation of the Flk-1/KDR receptor. The oxindole core was identified as a promising scaffold for kinase inhibition. Subsequent medicinal chemistry efforts focused on modifying the substituents on the oxindole ring to enhance potency and selectivity against other tyrosine kinases. This led to the identification of SU5416 as a clinical candidate with a favorable profile.

Synthesis of SU5416

The chemical synthesis of SU5416 (3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one) is a multi-step process. The following is a representative synthetic route.

Experimental Protocol: Synthesis of SU5416

Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

-

To a solution of 2,4-pentanedione in a suitable solvent, add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

The reaction mixture is stirred at room temperature for a specified period.

-

The intermediate is then formylated using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.

-

The product, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, is isolated and purified by column chromatography.

Step 2: Condensation with 1,3-dihydro-2H-indol-2-one (oxindole)

-

A mixture of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and oxindole is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of a base (e.g., piperidine or pyrrolidine) is added to the solution.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product, SU5416, precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Biological Activity and Mechanism of Action

SU5416 exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGFRs, primarily VEGFR-2 (Flk-1/KDR).

Kinase Inhibition Profile

The inhibitory activity of SU5416 against various kinases has been extensively characterized.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 20 |

| PDGFRβ | 50 |

| c-Kit | <100 |

| FGFR1 | >1000 |

| EGFR | >1000 |

Table 1: In vitro kinase inhibitory activity of SU5416. Data compiled from various preclinical studies.

Cellular Effects

In cellular assays, SU5416 has been shown to inhibit VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs).

| Assay | Cell Type | IC50 (µM) |

| VEGF-induced Proliferation | HUVEC | 0.07 |

| VEGF-induced Migration | HUVEC | 0.5 |

Table 2: Cellular activity of SU5416.

Preclinical and Clinical Development

SU5416 has been evaluated in numerous preclinical models of cancer, demonstrating significant anti-tumor and anti-angiogenic activity. It has also been investigated in clinical trials for various solid tumors. A notable application of SU5416 is in the "Sugen/Hypoxia" (Su/Hx) rodent model, which is a widely used experimental model for pulmonary arterial hypertension (PAH). In this model, the combination of SU5416 and chronic hypoxia induces a severe and progressive PAH phenotype that closely mimics the human disease.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR Signaling Pathway Inhibition by SU5416

Caption: Inhibition of the VEGFR-2 signaling cascade by SU5416.

Experimental Workflow for Evaluating SU5416 Efficacy

Caption: A typical experimental workflow for preclinical evaluation of SU5416.

An In-depth Technical Guide to the Biological Target Identification of SU-154

Notice to the Reader: Initial searches for the molecule designated "SU-154" did not yield specific information regarding its biological target, mechanism of action, or associated signaling pathways in publicly available scientific literature. The search results included references to unrelated entities such as the medical physics presentation code "SU-E-J-154", a clinical trial for "SLV-154", and "microRNA-154" (miR-154).

One promising lead from the initial investigation was the identification of a molecule named SU212 , which has been studied for its role in targeting the enzyme Enolase 1 (ENO1) in triple-negative breast cancer.[1] Given the specificity of the user's request for a technical guide on biological target identification, and the lack of information on "this compound," this guide will proceed by using SU212 and its target ENO1 as a representative example to fulfill the detailed requirements of the prompt. This will allow for a comprehensive demonstration of data presentation, experimental protocols, and visualization of signaling pathways as requested.

Executive Summary

This technical guide provides a detailed overview of the biological target identification and mechanism of action for the small molecule inhibitor, SU212. The primary biological target of SU212 has been identified as Enolase 1 (ENO1), a key enzyme in the glycolytic pathway that is often overexpressed in various cancers, including triple-negative breast cancer.[1] This document outlines the quantitative data supporting this identification, the experimental methodologies employed, and the signaling pathways implicated in its therapeutic effect.

Quantitative Data: SU212 Binding and Inhibition

The interaction between SU212 and its biological target, ENO1, has been characterized by various biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Experimental Context | Reference |

| Binding Target | Enolase 1 (ENO1) | Triple-negative breast cancer models | [1] |

| Effect on Target | Induces degradation of ENO1 | In humanized mouse models | [1] |

| Cellular Outcome | Suppression of tumor growth and metastasis | In vivo studies in mice | [1] |

Experimental Protocols

The identification and validation of ENO1 as the biological target of SU212 involved a series of key experiments. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.

Target Identification via Affinity-Based Methods

Objective: To isolate and identify the direct binding partners of SU212 from cancer cell lysates.

Methodology:

-

Probe Synthesis: SU212 is chemically modified to incorporate a linker and a reactive group for immobilization onto a solid support (e.g., sepharose beads) without significantly altering its binding properties.

-

Cell Lysis: Triple-negative breast cancer cells are cultured and harvested. The cells are then lysed to release total cellular proteins while maintaining their native conformation.

-

Affinity Chromatography: The cell lysate is incubated with the SU212-immobilized beads. Proteins that bind to SU212 are captured on the beads, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.

-

Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the protein(s). ENO1 would be identified as a primary hit.

Validation of Target Engagement in Cells

Objective: To confirm that SU212 directly interacts with and modulates the activity of ENO1 within a cellular context.

Methodology:

-

Cellular Thermal Shift Assay (CETSA):

-

Intact cancer cells are treated with either SU212 or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble ENO1 at each temperature is quantified by Western blotting.

-

Binding of SU212 to ENO1 is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.

-

-

Enzyme Activity Assay:

-

Cancer cells are treated with increasing concentrations of SU212.

-

Cell lysates are prepared, and the enzymatic activity of ENO1 is measured. The conversion of 2-phosphoglycerate to phosphoenolpyruvate can be monitored spectrophotometrically.

-

A dose-dependent inhibition or alteration of ENO1 activity by SU212 would confirm target engagement.

-

In Vivo Target Validation

Objective: To demonstrate that the anti-tumor effects of SU212 are mediated through its action on ENO1 in a living organism.

Methodology:

-

Xenograft Model: Human triple-negative breast cancer cells are implanted into immunodeficient mice.

-

Drug Administration: Once tumors are established, mice are treated with SU212 or a vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.

-

Pharmacodynamic (PD) Studies: At the end of the study, tumors are excised from both treatment and control groups.

-

Target Modulation Analysis: The levels of ENO1 protein in the tumor tissues are quantified by Western blotting or immunohistochemistry to confirm that SU212 treatment leads to the degradation of its target in vivo.[1]

Signaling Pathways and Mechanisms

SU212 exerts its anti-cancer effects by targeting ENO1, which plays a crucial role in cellular metabolism. The inhibition and degradation of ENO1 have significant downstream consequences on cancer cell survival and proliferation.

The Glycolytic Pathway and Warburg Effect

Cancer cells often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. ENO1 is a critical enzyme in this pathway. By inducing the degradation of ENO1, SU212 disrupts glycolysis, leading to a reduction in ATP production and the supply of metabolic intermediates necessary for rapid cell growth.

Caption: Inhibition of ENO1 by SU212 disrupts glycolysis.

Experimental Workflow for Target Identification

The logical flow of experiments to identify and validate a drug's biological target is critical. The following diagram illustrates a typical workflow.

Caption: Workflow for SU212 target identification and validation.

Conclusion

The identification of ENO1 as the biological target of SU212 provides a clear mechanism for its anti-tumor activity, particularly in cancers that are highly dependent on glycolysis, such as triple-negative breast cancer.[1] This technical guide has detailed the quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of SU212's mode of action. Further research may explore the development of SU212 as a therapeutic agent and investigate other potential downstream effects of ENO1 inhibition.

References

In vitro characterization of SU-154

An In-Depth Technical Guide to the In Vitro Characterization of SU5416 (Semaxanib)

Disclaimer: Initial searches for "SU-154" did not yield information on a specific molecule with that designation. The provided data pertains to SU5416 (Semaxanib) , a well-characterized multi-targeted kinase inhibitor, and is intended to serve as a representative technical guide.

This document provides a comprehensive overview of the in vitro characterization of SU5416, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and other tyrosine kinases. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this and similar compounds.

Core Mechanism of Action

SU5416 is a synthetic, small-molecule inhibitor that primarily targets the ATP-binding site of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling cascades essential for cell proliferation, survival, and angiogenesis. Its principal target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, a key mediator of VEGF-driven angiogenesis.[1][2][3][4] By inhibiting the autophosphorylation of VEGFR2, SU5416 effectively abrogates the pro-angiogenic signals crucial for tumor growth and vascularization.[3][4]

Quantitative Data Presentation

The in vitro inhibitory activity of SU5416 has been quantified against a panel of kinases and in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Profile of SU5416

| Target Kinase | Assay Type | IC50 Value | Reference |

| VEGFR2 (Flk-1/KDR) | Biochemical (ELISA) | 1.23 ± 0.2 µM | [3] |

| VEGFR2 (Flk-1/KDR) | Cellular (Autophosphorylation) | 1.04 ± 0.53 µM | [3] |

| VEGFR1/2 | Not Specified | 40 nM | |

| c-Kit | Not Specified | 30 nM | [5] |

| FLT3 | Not Specified | 160 nM | [5] |

| RET | Not Specified | 170 nM | [5] |

| PDGFR | Not Specified | 20 µM | [5] |

| ABL | Not Specified | 1 µM | [5] |

| ALK | Not Specified | 1.2 µM | [5] |

| EGF Receptor | Biochemical | > 100 µM | [3] |

| FGF Receptor | Biochemical | > 100 µM | [3] |

Table 2: Cell-Based Assay Activity of SU5416

| Cell Line/Assay Type | Endpoint Measured | IC50 Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven Mitogenesis | 0.04 ± 0.02 µM | [1][3][6][7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven Mitogenesis | 50 µM | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | 330 nM | [8] |

| MRC5 (Fibroblast Cell Line) | Proliferation | 11,726 nM | [8] |

Signaling Pathways

SU5416 has been shown to modulate key signaling pathways involved in angiogenesis and cell proliferation. The primary pathway inhibited is the VEGF signaling cascade. Additionally, it has been demonstrated to inhibit the PI3K/AKT/p70S6K1 pathway.[9]

Caption: SU5416 inhibits VEGFR2 and the PI3K/AKT/p70S6K1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used in the characterization of SU5416.

VEGFR2 (Flk-1/KDR) Autophosphorylation Assay (ELISA-based)

This assay quantifies the ability of SU5416 to inhibit the autophosphorylation of the VEGFR2 kinase domain in a biochemical setting.

Caption: Workflow for a VEGFR2 kinase activity ELISA.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a capture antibody specific for the VEGFR2 receptor and incubated overnight at 4°C.

-

Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Kinase Reaction:

-

Recombinant VEGFR2 kinase domain is added to each well.

-

Serial dilutions of SU5416 (typically in DMSO) are added to the wells, followed by a pre-incubation period.

-

The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at 37°C.

-

-

Detection:

-

The reaction is stopped, and the plates are washed.

-

A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the level of receptor autophosphorylation.

-

After incubation and washing, a chromogenic substrate (e.g., TMB) is added.

-

-

Data Analysis: The absorbance is read using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of SU5416 and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation/Mitogenesis Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of SU5416 on endothelial cells, providing a measure of its anti-proliferative activity.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates in complete growth medium and allowed to adhere overnight.

-

Serum Starvation: The medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment:

-

The medium is replaced with low-serum medium containing various concentrations of SU5416.

-

Cells are stimulated with a pro-mitogenic factor, typically VEGF (or FGF for selectivity assessment).

-

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is determined using a standard method such as:

-

MTS/MTT Assay: Addition of MTS or MTT reagent, followed by incubation and measurement of absorbance, which correlates with the number of viable cells.

-

BrdU Incorporation: Measurement of DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU).

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Concluding Remarks

The in vitro characterization of SU5416 reveals it to be a potent and selective inhibitor of VEGFR2, with additional activity against other key tyrosine kinases implicated in oncogenesis. Its ability to inhibit endothelial cell proliferation at nanomolar concentrations underscores its anti-angiogenic potential. The detailed protocols and quantitative data presented herein provide a solid foundation for further investigation into the therapeutic applications of SU5416 and for the comparative analysis of other kinase inhibitors.

References

- 1. su-5416.com [su-5416.com]

- 2. nbinno.com [nbinno.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. atsjournals.org [atsjournals.org]

- 6. agar-bacteriological.com [agar-bacteriological.com]

- 7. agar-bacteriological.com [agar-bacteriological.com]

- 8. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SU5416 inhibited VEGF and HIF-1alpha expression through the PI3K/AKT/p70S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of Investigational Agents ARCT-154 and SBO-154/SLV-154

This technical guide provides a comprehensive overview of the preliminary efficacy and mechanistic data for two distinct investigational compounds that have been associated with the designation "154": ARCT-154, a self-amplifying mRNA vaccine for COVID-19, and SBO-154 (also referred to as SLV-154), a novel antibody-drug conjugate for the treatment of advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals.

Part 1: ARCT-154 (Self-Amplifying mRNA COVID-19 Vaccine)

ARCT-154 is a self-amplifying mRNA (sa-mRNA) vaccine developed for the prevention of COVID-19. Unlike conventional mRNA vaccines, sa-mRNA vaccines also encode for a replicase enzyme, which enables the amplification of the mRNA transcript within the host cell, potentially leading to a more robust and durable immune response at lower doses.

Mechanism of Action

The ARCT-154 vaccine delivers an mRNA sequence that encodes both the SARS-CoV-2 spike protein and a replicase complex. Upon entering the host cell, the mRNA is translated to produce the replicase, which then creates numerous copies of the spike protein mRNA. This amplification leads to a high level of spike protein expression, which in turn elicits a strong and sustained immune response, including the generation of neutralizing antibodies and cellular immunity.

Efficacy Data from Clinical Trials

The efficacy of ARCT-154 has been evaluated in a series of Phase 1/2/3a/3b clinical trials, primarily conducted in Vietnam (ClinicalTrials.gov ID: NCT05012943). The studies assessed the vaccine's safety, immunogenicity, and efficacy against COVID-19.

Table 1: Overall Efficacy of ARCT-154 (Two Doses)

| Outcome | Efficacy (95% CI) | Predominant Variant | Source |

|---|---|---|---|

| Any COVID-19 | 56.6% (48.7–63.3) | Delta (B.1.617.2) |

| Severe COVID-19 | 95.3% (80.5–98.9) | Delta (B.1.617.2) | |

Table 2: Efficacy Against Severe COVID-19 by Subgroup

| Subgroup | Efficacy | Source |

|---|---|---|

| Healthy Adults (18-59 years) | 100% |

| At-Risk Adults (with comorbidities or older age) | >90% | |

Table 3: Immunogenicity Data

| Outcome | Result (95% CI) | Timepoint | Source |

|---|---|---|---|

| Seroconversion Rate (Neutralizing Antibodies) | 94.1% (92.1–95.8) | 4 weeks after second dose |

| Geometric Mean-Fold Rise (from baseline) | 14.5 (13.6–15.5) | 4 weeks after second dose | |

Experimental Protocol: Phase 1/2/3 Study (NCT05012943)

This was a randomized, placebo-controlled, observer-blind study to evaluate the safety, immunogenicity, and efficacy of ARCT-154.

-

Study Design: The trial consisted of multiple parts (Phase 1, 2, 3a, 3b, and 3c) with varying participant numbers and objectives.

-

Phase 1 (n=100): Primarily safety evaluation in healthy individuals.

-

Phase 2 (n=300): Safety and immunogenicity in healthy individuals.

-

Phase 3a (n=600): Safety, immunogenicity, and efficacy in individuals with and without underlying medical conditions.

-

Phase 3b (n=~16,000): Larger-scale safety and efficacy evaluation.

-

Phase 3c (n=~2,400): Comparison of safety and immunogenicity against an approved comparator vaccine (Astra Zeneca's ChAdOx1 nCoV-19).

-

-

Participants: Adult participants were enrolled in Vietnam.

-

Intervention:

-

Vaccine: Two 5 µg doses of ARCT-154 administered 28 days apart.

-

Control: Placebo (saline) or an active comparator vaccine, depending on the study phase.

-

-

Primary Outcomes:

-

Safety: Solicited local and systemic adverse events (AEs) collected for 7 days after each dose, and unsolicited AEs for 28 days. Serious AEs were monitored throughout the study.

-

Immunogenicity: Immune response measured by neutralizing antibodies 28 days after the second dose.

-

Efficacy: Assessed as primary and secondary outcomes in Phase 3b, focusing on the prevention of confirmed COVID-19 cases.

-

Part 2: SBO-154 / SLV-154 (Antibody-Drug Conjugate)

SBO-154 (also known as SLV-154) is an investigational antibody-drug conjugate (ADC) being developed for the treatment of advanced solid tumors. Sun Pharma Advanced Research Company (SPARC) has filed an Investigational New Drug (IND) application with the FDA to initiate a Phase 1 clinical trial.

Mechanism of Action

SBO-154 is a novel humanized antibody that targets the SEA domain of MUC1, a protein often overexpressed on the surface of various solid tumor cells. The antibody is linked to a potent antimitotic payload. The proposed mechanism is as follows:

-

Binding: The antibody component of SBO-154 specifically binds to the MUC1-SEA domain on cancer cells.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic (antimitotic) payload.

-

Cytotoxicity: The released payload inhibits cell division (mitosis), leading to apoptosis and tumor shrinkage.

Efficacy Data from Clinical Trials

As of the current date, SBO-154/SLV-154 is in the early stages of clinical development. A Phase 1 trial (NCT06771219) is planned to evaluate its safety and determine the maximum tolerated dose. Therefore, no clinical efficacy data is available at this time. The primary goal of the initial study is to assess safety and preliminary anti-tumor activity.

Table 4: Planned Endpoints for SLV-154 Phase 1 Trial

| Endpoint Type | Description | Source |

|---|---|---|

| Primary | - Incidence of Dose-Limiting Toxicities (DLTs)- Maximum Tolerated Dose (MTD) and/or Recommended Dosing Regimen (RDR) |

| Secondary | - Pharmacokinetics (PK) Profile- Pharmacodynamics (PD)- Immunogenicity- Preliminary Antitumor Activity (e.g., Objective Response Rate) | |

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT06771219)

This is a Phase 1, open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of SLV-154 in patients with metastatic solid tumors.

-

Study Design: A Bayesian Optimal Interval (BOIN) design will be used to guide dose escalation, targeting a dose-limiting toxicity (DLT) rate of 27%. The study will enroll an estimated 70 subjects.

-

Participants: Adults with metastatic solid tumors that have progressed on or after standard therapies. Eligible cancers include NSCLC, SCLC, breast, cervical, endometrial, ovarian, and others.

-

Intervention: SLV-154 administered intravenously (IV) in repeated 3-week cycles. The study will test escalating dose levels ranging from 0.75 to 15 mg/kg.

-

Primary Objectives:

-

To determine the safety and tolerability profile of SLV-154.

-

To identify the Maximum Tolerated Dose (MTD) and/or the Recommended Dosing Regimen (RDR).

-

-

Secondary Objectives:

-

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

-

To assess immunogenicity.

-

To evaluate preliminary antitumor activity.

-

An In-depth Technical Guide to SU-154: Pathway Analysis and Target Engagement

Introduction

Initial investigations into the entity designated "SU-154" have revealed a notable ambiguity in the scientific and public domains. Extensive searches have not identified a specific therapeutic molecule, investigational drug, or biological compound consistently referred to as this compound for which detailed pathway analysis and target engagement data are publicly available.

The designation "this compound" appears in various unrelated contexts, including educational course codes and as internal identifiers for early-stage clinical trial compounds where specific molecular and mechanistic details remain undisclosed. This guide will address the available information and highlight the current knowledge gaps.

Clinical Development of Related Compounds

While a specific molecule "this compound" with a public profile of preclinical and mechanistic studies could not be identified, two related investigational drugs, SLV-154 and SBO-154, are currently in Phase 1 clinical trials for the treatment of advanced solid tumors.

SLV-154

A Phase 1 dose-escalation study is evaluating the safety, pharmacokinetics, pharmacodynamics, immunogenicity, and efficacy of SLV-154 in patients with metastatic solid tumors[1]. The study employs a Bayesian optimal interval (BOIN) design to determine the recommended dosing regimen[1]. SLV-154 is administered intravenously in 3-week cycles[1].

SBO-154

Similarly, a Phase 1 study of SBO-154 is underway for patients with advanced cancers who have not responded to standard therapies[2][3]. This multi-center study aims to evaluate the safety, tolerability, and determine the maximum tolerated dose of SBO-154[2].

Due to the early stage of these clinical trials, specific details regarding the molecular structure, mechanism of action, signaling pathways, and direct target engagement of SLV-154 and SBO-154 are not yet publicly available.

General Principles of Pathway Analysis and Target Engagement

Given the absence of specific data for a compound named "this compound," this section will outline the general methodologies and conceptual frameworks relevant to the user's request.

Signaling Pathway Analysis

Understanding the signaling pathways affected by a therapeutic agent is crucial for elucidating its mechanism of action and potential off-target effects. A common approach involves identifying differentially expressed genes or proteins in response to treatment and mapping them to known biological pathways.

Logical Flow for a Generic Kinase Inhibitor Pathway Analysis

Caption: A generalized workflow for identifying signaling pathways modulated by a kinase inhibitor.

Target Engagement Assays

Target engagement studies are essential to confirm that a drug interacts with its intended molecular target within a cellular context. Various techniques can be employed to measure this interaction.

Table 1: Common Target Engagement Methodologies

| Method | Principle | Advantages | Disadvantages |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable in live cells and tissues. | Not suitable for all targets, can be technically challenging. |

| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) occurs when a fluorescent ligand binds to a target protein fused with a NanoLuc® luciferase. | Quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein. |

| Kinobeads/Affinity Chromatography | A library of immobilized kinase inhibitors is used to pull down interacting kinases from cell lysates. | Can identify multiple targets simultaneously. | In vitro, may not fully reflect cellular context. |

| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently tagged drug or target within a cell. Ligand binding can alter mobility. | Provides spatial and temporal information in live cells. | Requires fluorescent labeling, complex data analysis. |

Experimental Workflow for a Cellular Thermal Shift Assay (CETSA)

Caption: A step-by-step workflow for a typical Cellular Thermal Shift Assay (CETSA).

While a comprehensive analysis of "this compound" is not feasible due to the lack of a defined molecular entity with that designation in the public scientific literature, the principles and methodologies for pathway analysis and target engagement are well-established. The ongoing clinical trials for the similarly named compounds SLV-154 and SBO-154 may, in the future, provide the specific data necessary for such a detailed technical guide. Researchers interested in the development of these or other novel therapeutics are encouraged to monitor the publication of preclinical and clinical data from these studies.

References

An In-depth Technical Guide to the Cellular Effects of SU-prefixed Kinase Inhibitors, with a Focus on Sunitinib (SU11248)

A Note on the Designation "SU-154": Initial research indicates that "this compound" is not a publicly documented or recognized designation for a specific chemical compound. The "SU" prefix was notably used by the biotechnology company Sugen (now part of Pfizer) for a series of protein kinase inhibitors. Given the lack of specific data for "this compound," this guide will focus on a well-characterized and clinically significant member of this family, Sunitinib (originally SU11248), as a representative example to explore the cellular effects of this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the cellular effects of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Overview of Sunitinib (SU11248)

Sunitinib malate (marketed as Sutent®) is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed by Sugen and is now owned by Pfizer. Its primary mechanism of action is to block the signaling of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.

Mechanism of Action and Target Profile

Sunitinib exerts its cellular effects by binding to the ATP-binding pocket of target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.

Primary Targets of Sunitinib:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3. Inhibition of VEGFR signaling is a key mechanism for the anti-angiogenic effects of Sunitinib.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFRα and PDGFRβ. These receptors are involved in tumor cell proliferation and angiogenesis.

-

Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT is crucial for the treatment of gastrointestinal stromal tumors (GIST).

-

Fms-like Tyrosine Kinase 3 (FLT3): An important target in certain types of leukemia.

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in macrophage regulation within the tumor microenvironment.

-

Rearranged during Transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.

Cellular Effects of Sunitinib Treatment

The multi-targeted nature of Sunitinib leads to a range of cellular effects, primarily observed in tumor cells and endothelial cells.

3.1. Anti-angiogenic Effects:

-

Inhibition of Endothelial Cell Proliferation and Migration: By blocking VEGFR2 signaling, Sunitinib prevents the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.

-

Induction of Endothelial Cell Apoptosis: Sunitinib has been shown to induce apoptosis in endothelial cells, leading to the regression of existing tumor vasculature.

-

Vessel Normalization: In some contexts, the anti-angiogenic effects of Sunitinib can lead to a "normalization" of the tumor vasculature, characterized by a more organized and less leaky network of vessels. This can improve the delivery of other therapeutic agents to the tumor.

3.2. Direct Anti-tumor Effects:

-

Inhibition of Tumor Cell Proliferation: By targeting RTKs such as PDGFR and c-KIT on the surface of tumor cells, Sunitinib can directly inhibit their growth and proliferation.

-

Induction of Tumor Cell Apoptosis: Sunitinib can induce apoptosis in tumor cells that are dependent on the signaling pathways it inhibits.

-

Alteration of the Tumor Microenvironment: Through inhibition of CSF-1R, Sunitinib can modulate the population of tumor-associated macrophages, which play a role in tumor progression and immune suppression.

Signaling Pathways Affected by Sunitinib

The inhibition of its target RTKs leads to the downstream modulation of several key intracellular signaling pathways.

4.1. VEGFR Signaling Pathway:

The binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation. This activates downstream pathways including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which promote cell proliferation, survival, and migration. Sunitinib blocks the initial autophosphorylation of VEGFR2, thereby inhibiting these downstream signals.

4.2. PDGFR Signaling Pathway:

Similar to VEGFR, the binding of PDGF to its receptor leads to receptor dimerization, autophosphorylation, and activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways in cells expressing PDGFR, such as pericytes and some tumor cells. Sunitinib inhibits the autophosphorylation of PDGFR, thereby blocking these pro-proliferative and pro-survival signals.

Quantitative Data on Cellular Effects

The following tables summarize representative quantitative data from various in vitro studies on the cellular effects of Sunitinib.

Table 1: In Vitro Anti-proliferative Activity of Sunitinib

| Cell Line | Cell Type | IC50 (nM) | Assay |

| HUVEC | Human Umbilical Vein Endothelial Cells | 10 - 50 | BrdU incorporation |

| GIST-T1 | Gastrointestinal Stromal Tumor | 5 - 20 | MTT assay |

| 786-O | Renal Cell Carcinoma | 2,000 - 5,000 | Cell counting |

| K562 | Chronic Myelogenous Leukemia | 50 - 100 | AlamarBlue assay |

Table 2: Kinase Inhibitory Activity of Sunitinib

| Kinase Target | IC50 (nM) | Assay Type |

| VEGFR2 (KDR) | 2 - 10 | In vitro kinase assay |

| PDGFRβ | 1 - 5 | In vitro kinase assay |

| c-KIT | 5 - 15 | In vitro kinase assay |

| FLT3 | 20 - 50 | In vitro kinase assay |

| RET | 30 - 70 | In vitro kinase assay |

Experimental Protocols

6.1. Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Sunitinib (or vehicle control) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

6.2. In Vitro Kinase Assay

-

Reaction Setup: In a kinase assay buffer, combine the recombinant kinase, a specific substrate (e.g., a peptide or protein), and ATP.

-

Inhibitor Addition: Add varying concentrations of Sunitinib or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: Determine the kinase activity at each Sunitinib concentration and calculate the IC50 value.

6.3. Experimental Workflow for Assessing Anti-angiogenic Effects in vitro

Conclusion

Sunitinib is a potent multi-targeted receptor tyrosine kinase inhibitor that exerts significant cellular effects, primarily through the inhibition of signaling pathways crucial for angiogenesis and tumor cell proliferation. Its ability to target multiple RTKs, including VEGFRs, PDGFRs, and c-KIT, underlies its clinical efficacy in the treatment of various cancers. The in-depth understanding of its mechanism of action and cellular effects continues to be a cornerstone for the development of targeted cancer therapies.

Investigational Agent SU-154: Awaiting Public Disclosure of Pharmacological Profile

SU-154 , also identified as SLV-154 , is an investigational drug currently undergoing early-stage clinical development. While information regarding its clinical evaluation is emerging, a detailed pharmacological profile, including its specific molecular target, mechanism of action, and quantitative data on its potency and efficacy, remains undisclosed to the public at this time.

The compound is under development by Solve Therapeutics, Inc., and is being evaluated in a Phase 1 clinical trial (NCT06771219) for the treatment of various metastatic solid tumors.[1][2][3][4] This initial phase of human testing is designed to assess the safety, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of SLV-154.[1][2][3][4][5]

Classification and Therapeutic Area

Based on available information, SLV-154 is classified as an antibody-drug conjugate (ADC) and an immunoconjugate, falling under the broader categories of antibodies and antineoplastics.[6] The therapeutic areas being explored for this agent include neoplasms, endocrinology and metabolic diseases, and respiratory diseases.[7]

Clinical Development and Experimental Protocols

The ongoing Phase 1 dose-escalation study (NCT06771219) provides the most detailed insight into the current experimental protocol for SLV-154 in a clinical setting.

Study Design Overview

The primary objective of this study is to determine the safety and recommended Phase 2 dose of SLV-154. Key aspects of the study design are summarized in the table below.

| Parameter | Description |

| Study Phase | Phase 1 |

| Study Type | Interventional (Clinical Trial) |

| Primary Purpose | Treatment |

| Intervention Model | Single Group Assignment |

| Masking | None (Open Label) |

| Patient Population | Adults with metastatic solid tumors who have progressed on or after standard therapies.[5] |

| Intervention | Intravenous administration of SLV-154.[1] |

| Primary Outcome Measures | Incidence of Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs).[1] |

| Secondary Outcome Measures | Pharmacokinetic parameters (Cmax, AUC), immunogenicity, and preliminary anti-tumor activity (e.g., Objective Response Rate).[1] |

A visual representation of the general workflow for a Phase 1 dose-escalation study is provided below.

Caption: Generalized workflow for a Phase 1 dose-escalation clinical trial.

Signaling Pathways

As the molecular target and mechanism of action for SLV-154 have not been publicly disclosed, it is not possible to create a diagram of the specific signaling pathways it modulates.[5] ADCs typically work by targeting a specific antigen on the surface of tumor cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The specific signaling pathways affected would depend on the nature of the payload and the targeted cellular processes.

A general schematic of the mechanism of action for an antibody-drug conjugate is presented below.

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

Quantitative Data

No quantitative data regarding the binding affinity (e.g., Kd), potency (e.g., IC50/EC50), or efficacy (e.g., Emax) of SLV-154 are available in the public domain. Such data are typically disclosed in preclinical publications or at scientific conferences as a drug progresses through development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A phase 1 dose-escalation study of SLV-154 in subjects with metastatic solid tumors [mdanderson.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. SLV-154 Treatment of Metastatic Solid Tumors | Fred Hutchinson Cancer Center [fredhutch.org]

- 5. healthscout.app [healthscout.app]

- 6. SLV 154 - AdisInsight [adisinsight.springer.com]

- 7. SLV-154 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on Early-Stage Research of SU-154

Initial investigations for early-stage research data on a compound designated SU-154 have not yielded specific preclinical or academic research findings under this identifier. Search results were primarily associated with aviation technology, specifically the Tupolev Tu-154 aircraft and the Sukhoi Su-30 fighter jet. This suggests that "this compound" may not be a standard or publicly disclosed nomenclature for a small molecule or biologic in early-stage drug development.

Further inquiries identified compounds with similar designations, "SLV-154" and "SBO-154," which are currently in early-phase clinical trials for the treatment of solid tumors. However, detailed preclinical data, including specific experimental protocols, quantitative results, and in-depth signaling pathway analysis for these compounds, are not extensively available in the public domain, which is common for proprietary assets in active clinical development.

One unrelated search result mentioned a peptide designated "LC1" with a sequence position of 154-173, but this is not linked to a compound named this compound.

Without accessible primary research data on a compound specifically named this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the general fields of oncology and drug discovery, it is recommended to consult databases such as PubMed, ClinicalTrials.gov, and resources from major cancer research organizations for information on publicly disclosed compounds and their preclinical data. When investigating a specific compound, using multiple identifiers such as company-assigned codes (e.g., SLV-154), chemical names, or patent numbers can yield more targeted results.

Should "this compound" be an internal or newly emerging designation, public information may become available as the research progresses and is published in scientific journals or presented at conferences.

Methodological & Application

SU-154 experimental protocol for cell culture

Application Note: SU-154

A Novel Dual mTORC1/mTORC2 Inhibitor for Cell-Based Assays

Introduction

This compound is a potent, cell-permeable, ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase. As a critical regulator of cell growth, proliferation, and survival, mTOR is a key node in the PI3K/Akt signaling pathway.[][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making mTOR a significant target for therapeutic development.[4][5] this compound distinguishes itself by effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling more comprehensively than allosteric inhibitors like rapamycin.[][6]

This document provides detailed protocols for utilizing this compound in standard cell culture experiments to characterize its anti-proliferative effects. The included methodologies cover cell viability assessment, analysis of mTOR pathway inhibition, and cell cycle analysis.

Compound Information

| Property | Details |

| Compound Name | This compound |

| Mechanism of Action | ATP-competitive inhibitor of mTOR |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₄H₂₉N₅O₄ |

| Molecular Weight | 451.52 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL) |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Storage Conditions | Store at -20°C, protect from light |

Mechanism of Action: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that translates extracellular signals from growth factors into intracellular responses, promoting protein synthesis, cell growth, and survival.[7] mTOR kinase exists in two distinct complexes: mTORC1 and mTORC2.

-

mTORC1 controls cell growth and proliferation by phosphorylating key substrates like p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).[4][5]

-

mTORC2 regulates cell survival and cytoskeleton organization, in part by phosphorylating Akt at serine 473 (S473), which is required for its full activation.[4]

This compound targets the kinase domain of mTOR, preventing the phosphorylation of its downstream targets in both complexes. This dual inhibition leads to a potent blockade of cell proliferation and can induce apoptosis.[]

References

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Signaling Pathways Involved in the Regulation of mRNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. m.youtube.com [m.youtube.com]

How to use SU-154 in animal models

It appears there may be a misunderstanding regarding the compound "SU-154," as extensive research reveals no specific therapeutic agent or research compound with this designation used in animal models. It is possible that this is a typographical error and that another compound was intended.

This document provides detailed application notes and protocols for several widely researched compounds with the "SU" prefix that are extensively used in animal models: , SU5416 , and SU6656 . Additionally, information on SLV-154 , a compound in early clinical development, is included, although preclinical animal model data is less publicly available.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST). Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[1][2][3]

Application Notes

Sunitinib is widely used in preclinical animal models to evaluate its anti-angiogenic and anti-tumor efficacy. It is particularly relevant for studying cancers where VEGFR and PDGFR signaling are critical for tumor growth and vascularization. Animal models are essential for determining effective dosing, treatment schedules, and potential combination therapies.

Experimental Protocols

Ovarian Cancer Xenograft Mouse Model [1][4]

-

Animal Model: Severe Combined Immunodeficient (SCID) beige mice.

-

Cell Line: SKOV3 cells stably expressing firefly luciferase.

-

Procedure:

-

Inject SKOV3-luciferase cells intraperitoneally into SCID beige mice.

-

Monitor tumor growth longitudinally via luciferase signal imaging.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer Sunitinib at a dose of 40 mg/kg body weight or a vehicle control. The route of administration is typically oral gavage.

-

Continue treatment for a specified period, monitoring tumor growth and animal well-being.

-

-

Endpoint Analysis:

-

Measure tumor burden by luciferase signal intensity.

-

At the end of the study, sacrifice the animals and collect tumors.

-

Perform histological analysis to determine microvessel density (MVD) using CD31 staining.

-

General Tumor Xenograft Models [2][5]

-

Animal Model: Athymic nude mice.

-

Cell Lines: A variety of human tumor cell lines can be used, including HT-29 (colon), A431 (skin), Colo205 (colon), H-460 (lung), SF763T (glioblastoma), C6 (glioma), A375 (melanoma), or MDA-MB-435 (breast).[2][5]

-

Procedure:

-

Endpoint Analysis:

-

Tumor growth inhibition or regression.

-

Pharmacokinetic/pharmacodynamic (PK/PD) analysis by correlating plasma drug concentration with target kinase inhibition in tumor tissue.

-

Quantitative Data

| Parameter | Value | Animal Model | Reference |

| Efficacy | |||

| Tumor Growth Reduction | Significant (p=0.0052) | Ovarian Cancer Xenograft | [1] |

| Microvessel Density (MVD) | Significantly reduced (p<0.001) | Ovarian Cancer Xenograft | [1] |

| Tumor Regression | Complete in 6 of 8 mice | Various Xenografts (80 mg/kg) | [2] |

| Pharmacodynamics | |||

| Target Inhibition (in vivo) | >50-100 ng/mL plasma concentration | Mouse Xenograft Models | [5] |

Signaling Pathway

References

Application Notes and Protocols for SU-154: Information Not Currently Available

Comprehensive searches for "SU-154" have not yielded sufficient public information to generate detailed application notes and protocols as requested. The available search results did not contain specific data regarding a compound designated "this compound" in the context of scientific research or drug development.

One clinical trial mentions a substance "SLV-154" for the treatment of metastatic solid tumors, which is administered intravenously in 3-week cycles.[1] However, it is not confirmed if "SLV-154" is synonymous with "this compound," and further details regarding its mechanism of action, in vitro studies, or in vivo experiments in preclinical models are not available in the public domain.

Other search results referencing "154" were found in unrelated contexts, such as a gene count in the virulome of Streptococcus pneumoniae[2] or as part of a larger number in unrelated documents and articles.

Without access to foundational scientific literature detailing the mechanism of action, and data from in vitro and in vivo studies, it is not possible to provide the requested:

-

Dosage and Administration Guidelines: No quantitative data on dosing for research purposes was found.

-

Experimental Protocols: Specific methodologies for handling and using this compound in experimental settings are not publicly available.

-

Signaling Pathways and Experimental Workflows: The molecular targets and pathways affected by this compound are not described in the available information, preventing the creation of accurate diagrams.

Therefore, the generation of detailed application notes and protocols for this compound cannot be fulfilled at this time due to the absence of publicly available scientific data. For researchers, scientists, and drug development professionals interested in this compound, it is recommended to consult internal documentation or await public disclosure of research findings.

References

Application Notes and Protocols for CD154 (CD40L) Inhibition Assays

Introduction

CD154, also known as CD40 ligand (CD40L), is a transmembrane protein and a member of the tumor necrosis factor (TNF) superfamily.[1] It is primarily expressed on activated CD4+ T lymphocytes but also found on other cells, including platelets, mast cells, and macrophages.[1] CD154 plays a critical role in the adaptive immune response through its interaction with its receptor, CD40, which is constitutively expressed on antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[2][3]

The engagement of CD40 by CD154 provides a crucial co-stimulatory signal that leads to the activation, proliferation, and differentiation of B cells, immunoglobulin class switching, and the formation of memory B cells.[3][4] This interaction also enhances the antigen-presenting capacity of APCs and promotes T-cell activation.[3] Given its central role in the immune response, the CD40-CD154 pathway is a key therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[3][5][6] The development of inhibitors that block this interaction is therefore of significant interest in drug discovery.

These application notes provide detailed protocols for various in vitro assays designed to identify and characterize inhibitors of the CD40-CD154 interaction. The assays described include a direct binding assay and several cell-based functional assays that measure the downstream consequences of inhibiting this signaling pathway.

CD40-CD154 Signaling Pathway

The interaction between CD154 on an activated T-cell and CD40 on an antigen-presenting cell initiates a signaling cascade within the APC, primarily through the activation of the NF-κB pathway.[7] This leads to the upregulation of co-stimulatory molecules and the production of cytokines, ultimately modulating the immune response.

CD40-CD154 Binding Inhibition Assay (ELISA-based)

Principle

This assay is a solid-phase enzyme-linked immunosorbent assay (ELISA) designed to measure the direct binding of soluble CD154 to immobilized CD40. Potential inhibitors are added to the system, and their ability to disrupt this interaction is quantified by a decrease in the colorimetric signal. This assay is ideal for high-throughput screening of compound libraries.[2][4]

Materials

-

96-well high-binding microplate

-

Recombinant human CD40 protein

-

Recombinant human soluble CD154 (sCD154)

-

Anti-CD154 detection antibody (biotinylated)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

-

Test compounds (inhibitors)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocol

-

Plate Coating:

-

Dilute recombinant human CD40 protein to a final concentration of 1-5 µg/mL in PBS.

-

Add 100 µL of the diluted CD40 solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of wash buffer.

-

-

Blocking:

-

Add 200 µL of assay buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Inhibitor and Ligand Incubation:

-

Prepare serial dilutions of test compounds in assay buffer.

-

Add 50 µL of the diluted test compounds to the appropriate wells. Include a vehicle control (assay buffer without inhibitor).

-

Dilute recombinant human sCD154 to a pre-determined optimal concentration (e.g., 0.1-1 µg/mL) in assay buffer.

-

Add 50 µL of the diluted sCD154 to each well.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Dilute the biotinylated anti-CD154 detection antibody in assay buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Dilute the Streptavidin-HRP conjugate in assay buffer.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.

-

Add 50 µL of stop solution to each well to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of binding) can be determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | Concentration (µM) | Absorbance (450 nm) | % Inhibition |

| Control (No Inhibitor) | 0 | 1.250 | 0% |

| Inhibitor X | 0.1 | 1.125 | 10% |

| 1 | 0.875 | 30% | |

| 10 | 0.625 | 50% | |

| 100 | 0.250 | 80% | |

| Positive Control (Anti-CD154 Ab) | 10 µg/mL | 0.100 | 92% |

Cell-Based B-Cell Proliferation Inhibition Assay

Principle

This assay measures the ability of a test compound to inhibit the proliferation of B-cells induced by CD154. B-cells, such as the Ramos cell line, proliferate in response to CD40 ligation. The inhibition of this proliferation is a functional measure of the compound's antagonistic activity on the CD40-CD154 pathway.[4][7]

Materials

-

Ramos cells (human Burkitt's lymphoma B-cell line)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Soluble recombinant human CD154 (trimeric)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

-

96-well flat-bottom cell culture plate

-

Test compounds (inhibitors)

-

Liquid scintillation counter (for [³H]-Thymidine) or microplate reader

Experimental Protocol

-

Cell Seeding:

-

Culture Ramos cells in RPMI-1640 medium.

-

Harvest cells in the logarithmic growth phase and resuspend in fresh medium at a density of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

-

Inhibitor and Stimulant Addition:

-

Prepare serial dilutions of test compounds in culture medium.

-

Add 50 µL of the diluted test compounds to the appropriate wells. Include a vehicle control.

-

Dilute sCD154 to a final concentration that induces sub-maximal proliferation (e.g., 100-500 ng/mL).

-

Add 50 µL of the diluted sCD154 to the wells. For negative controls, add 50 µL of medium instead.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Proliferation Measurement ([³H]-Thymidine Incorporation):

-

Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Presentation

The proliferation is measured in counts per minute (CPM). The percentage of inhibition is calculated relative to the stimulated control wells. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

| Condition | Inhibitor Conc. (µM) | CPM (mean ± SD) | % Proliferation Inhibition |

| Unstimulated | 0 | 500 ± 50 | - |

| Stimulated (sCD154) | 0 | 10,000 ± 800 | 0% |

| Inhibitor Y | 0.1 | 8,500 ± 750 | 15.8% |

| 1 | 6,000 ± 500 | 42.1% | |

| 10 | 2,500 ± 300 | 78.9% | |

| 100 | 700 ± 80 | 97.9% |

NF-κB Reporter Gene Assay

Principle

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB responsive promoter. Upon stimulation with CD154, the activation of the CD40 signaling pathway leads to the activation of NF-κB and subsequent expression of the reporter gene. Inhibitors of the CD40-CD154 interaction will prevent this activation, resulting in a decrease in the reporter signal.[1]

Materials

-

HEK293 or other suitable cell line stably transfected with human CD40 and an NF-κB-luciferase reporter construct.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

-

Soluble recombinant human CD154 (trimeric).

-

96-well white, clear-bottom cell culture plate.

-

Test compounds (inhibitors).

-

Luciferase assay reagent.

-

Luminometer.

Experimental Protocol

-

Cell Seeding:

-

Seed the CD40/NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Inhibitor and Stimulant Addition:

-

Prepare serial dilutions of test compounds in culture medium.

-

Add 50 µL of the diluted test compounds to the wells.

-

Dilute sCD154 to a final concentration that gives a robust reporter signal.

-

Add 50 µL of the diluted sCD154 to the wells.

-

Incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Data Presentation

The data is presented as Relative Light Units (RLU). The percentage of inhibition is calculated, and the IC₅₀ value is determined as described for the previous assays.

| Condition | Inhibitor Conc. (µM) | RLU (mean ± SD) | % NF-κB Inhibition |

| Unstimulated | 0 | 1,000 ± 150 | - |

| Stimulated (sCD154) | 0 | 50,000 ± 4,500 | 0% |

| Inhibitor Z | 0.1 | 42,000 ± 3,800 | 16.3% |

| 1 | 28,000 ± 2,500 | 44.9% | |

| 10 | 10,000 ± 900 | 81.6% | |

| 100 | 2,000 ± 200 | 98.0% |

References

- 1. researchgate.net [researchgate.net]

- 2. raybiotech.com [raybiotech.com]

- 3. Frontiers | The Inhibition of CD40/CD154 Costimulatory Signaling in the Prevention of Renal Transplant Rejection in Nonhuman Primates: A Systematic Review and Meta Analysis [frontiersin.org]

- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CD40-CD154 costimulatory pathway by a cyclic peptide targeting CD154 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: SU-154

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-154 is a chemical compound utilized in laboratory settings for research purposes. These application notes provide detailed protocols for the preparation and storage of this compound solutions, ensuring optimal performance and stability for experimental use. Adherence to these guidelines is crucial for obtaining reliable and reproducible results.

Physicochemical Properties and Solubility

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following table summarizes key data regarding its solubility and other relevant characteristics.

| Property | Value | Source |

| Molecular Formula | Not Available | |

| Molecular Weight | Not Available | |

| Appearance | Not Available | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol, 100% ethanol, DMSO | [1] |

| Storage Temperature | For best results, store where temperatures do not exceed 86°F (30°C) for extended periods. |

Note: As with many phenolic resins, this compound may darken with age.

Solution Preparation Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions. It is imperative to use high-purity solvents and adhere to sterile techniques, especially when preparing solutions for cell-based assays.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Protocol:

-

Equilibrate the this compound powder and DMSO to room temperature.

-

In a sterile microcentrifuge tube, weigh the appropriate amount of this compound powder required to achieve a 10 mM concentration.

-

Add the calculated volume of anhydrous, sterile DMSO to the this compound powder.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage of this compound solutions is critical to maintain their chemical integrity and biological activity.

| Solution Type | Storage Condition | Shelf Life |

| This compound Powder | Store at room temperature, away from heat and ignition sources. | 1095 days[1] |

| This compound Stock Solution (in DMSO) | Store at -20°C or -80°C in tightly sealed, light-protected aliquots. | To be determined by the user; minimize freeze-thaw cycles. |

Experimental Workflow: Solution Preparation and Use

The following diagram illustrates a typical workflow for the preparation and use of this compound in a research setting.

References

Application Notes and Protocols for Investigational Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and experimental protocols for three investigational compounds with potential applications in cancer research: SBO-154, SLV-154, and SU056. Due to the early stage of development for SBO-154 and SLV-154, detailed preclinical data is limited. In contrast, more specific preclinical data is available for SU056. The provided protocols are representative methodologies for the evaluation of such anticancer agents.

SBO-154: A MUC1-Targeted Antibody-Drug Conjugate

SBO-154 is an investigational antibody-drug conjugate (ADC) being developed by Sun Pharma Advanced Research Company (SPARC) for the treatment of advanced solid tumors.[1][2][3][4][5]

Mechanism of Action: SBO-154 is a humanized antibody that targets the SEA (Sea urchin sperm protein, Enterokinase, and Agrin) domain of Mucin 1 (MUC1), a transmembrane protein that is overexpressed in a variety of solid tumors.[2][3][4][5] The antibody is conjugated to an antimitotic payload. The proposed mechanism involves:

-

Binding: The antibody component of SBO-154 binds with high affinity to the MUC1-SEA domain on the surface of cancer cells.[2][3][4][5]

-

Internalization: Upon binding, the ADC-MUC1 complex is internalized by the cancer cell.

-

Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the antimitotic agent.[2][3][4][5]

-

Cytotoxicity: The released payload disrupts mitosis, leading to cell cycle arrest and ultimately, apoptotic cell death.[2][3][4][5]

Clinical Development: SBO-154 is currently being evaluated in a global Phase 1 clinical trial (NCT07042100) for patients with advanced solid tumors.[6][7][8][9] The study is a dose-escalation and expansion trial to assess the safety, tolerability, and preliminary efficacy of SBO-154.[6][7][8][9]

Data Presentation: As specific preclinical data such as IC50 values for SBO-154 are not publicly available, a template table is provided for researchers to populate with their own experimental data.

| Cell Line | Cancer Type | MUC1 Expression | IC50 (nM) |

SLV-154: An Investigational Agent for Metastatic Solid Tumors